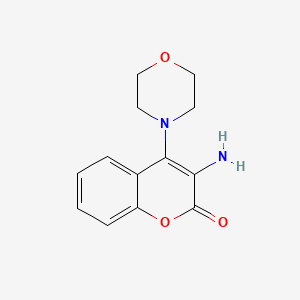

Coumarin, 3-amino-4-morpholino-

Description

Significance of the Coumarin (B35378) Scaffold in Medicinal and Materials Chemistry Research

The coumarin scaffold, a benzopyrone composed of a fused benzene (B151609) and α-pyrone ring, is a privileged structure in the realms of medicinal and materials chemistry. mdpi.comfrontiersin.org Its prevalence in numerous naturally occurring molecules underpins a vast spectrum of biological activities, making it a focal point of extensive research. sciensage.infonih.gov First isolated in 1820 from the tonka bean, coumarin and its derivatives are now known to be widespread in the plant kingdom, often serving as a chemical defense mechanism. nih.govnih.govresearchgate.net

In medicinal chemistry, the coumarin nucleus is a versatile template for the design and synthesis of novel therapeutic agents. sciensage.infonih.gov Molecules incorporating this scaffold have demonstrated a wide array of pharmacological effects, including anticoagulant, antimicrobial, anti-inflammatory, antioxidant, anticancer, and antiviral properties. frontiersin.orgsciensage.inforesearchgate.net The ability of coumarins to interact with various enzymes and receptors is a key factor driving their therapeutic potential. nih.gov Several coumarin-based drugs have received clinical approval, such as the anticoagulants warfarin (B611796) and acenocoumarol. frontiersin.org The ongoing exploration of coumarin derivatives continues to yield compounds with potential applications in treating conditions like tuberculosis and neurodegenerative diseases. nih.govnih.gov

The utility of the coumarin scaffold extends into materials chemistry, where its unique photophysical properties are highly valued. Coumarin derivatives are integral components in the development of fluorescent probes, optical brighteners, and laser dyes. researchgate.netontosight.ai Their application as fluorescent probes is particularly noteworthy, enabling sensitive detection and imaging in biochemical assays and biological systems. ontosight.ai The inherent stability and desirable spectroscopic characteristics of the coumarin core make it an attractive building block for advanced optoelectronic materials. mdpi.com

Overview of Substituted Coumarins in Contemporary Academic Inquiry

The versatility of the coumarin scaffold is greatly enhanced by the potential for substitution at various positions on its bicyclic ring system. mdpi.comnih.gov The introduction of different functional groups allows for the fine-tuning of the molecule's physicochemical properties, leading to a broad diversity of biological activities and applications. mdpi.com Contemporary research heavily focuses on the synthesis and evaluation of substituted coumarins to develop agents with enhanced efficacy and selectivity for specific biological targets. mdpi.com

Substitutions at the C-3 and C-4 positions of the coumarin ring have been particularly fruitful areas of investigation. frontiersin.orgmdpi.com For instance, 4-hydroxycoumarins are a well-known class of vitamin K antagonists used as anticoagulants. wikipedia.orgnih.gov The introduction of an amino group, particularly at the C-3 or C-4 position, has been shown to be a critical modification. mdpi.comrsc.org 4-Aminocoumarins, for example, serve as important building blocks in the synthesis of various heterocyclic compounds and exhibit a range of biological activities, including antiproliferative and antimicrobial effects. rsc.org

The synthesis of these substituted coumarins is achieved through a variety of classical and modern organic reactions, including the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and more recently, metal-catalyzed cross-coupling reactions. frontiersin.orgresearchgate.net These synthetic strategies provide access to a vast library of coumarin derivatives with diverse substitution patterns, enabling extensive structure-activity relationship (SAR) studies. mdpi.com Such studies are crucial for identifying the key structural features responsible for the desired biological or material properties, thereby guiding the design of new and improved coumarin-based compounds. rsc.org

| Position of Substitution | Common Substituents | Resulting Properties/Applications | Reference |

|---|---|---|---|

| 3-position | Alkyl, Aryl, Amino, Carboxylic acids | Anticancer, Antimicrobial, Enzyme inhibition | frontiersin.orgchapman.edu |

| 4-position | Hydroxy, Amino, Phenyl | Anticoagulant, Anti-inflammatory, Neuroprotective | nih.govmdpi.comwikipedia.org |

| 7-position | Ethers, Sulfonyl-benzoxazole | Antimycobacterial, Enzyme inhibition (MAO-B) | nih.gov |

Contextualizing 3-Amino-4-Morpholino-Coumarin within Broader Coumarin Research

Within the extensive family of substituted coumarins, 3-amino-4-morpholino-coumarin emerges as a synthetic derivative with a unique substitution pattern. ontosight.ai This compound features an amino group (-NH2) at the 3-position and a morpholino group at the 4-position of the coumarin nucleus. ontosight.ai This specific arrangement of substituents is expected to modulate the electronic and steric properties of the coumarin core, thereby influencing its solubility, fluorescence, and biological interactions. ontosight.ai

The synthesis of 3-amino-4-morpholino-coumarin involves multi-step chemical reactions, starting from appropriate precursors and culminating in purification and characterization using standard analytical techniques such as NMR, IR, and mass spectrometry. ontosight.ai While research specifically on this compound is not as extensive as for some other coumarin classes, its structural features place it at the intersection of several key areas of coumarin research.

The presence of the 3-amino group is significant, as this functional group is known to be a key pharmacophore in many biologically active coumarins. mdpi.com Similarly, the morpholino moiety at the 4-position is of interest, as substitutions at this position are known to be critical for various pharmacological activities. mdpi.com Research into related structures, such as 3-amino-4-hydroxycoumarin, has highlighted their potential as anticoagulants. nih.gov Furthermore, the fluorescence properties inherent to the coumarin scaffold, likely modified by the amino and morpholino groups, suggest potential applications as fluorescent probes in biological imaging and assays. ontosight.ai

Preliminary explorations of 3-amino-4-morpholino-coumarin have indicated potential for antimicrobial and anti-inflammatory activities, which are common themes in coumarin research. ontosight.ai However, further in-depth studies are required to fully elucidate its specific biological profile and potential applications. The compound serves as an example of how the continued exploration of novel substitution patterns on the coumarin scaffold can lead to new chemical entities with unique and potentially valuable properties for life sciences and biomedical research. ontosight.ai

| Structural Feature | Significance | Potential Application | Reference |

|---|---|---|---|

| Coumarin Nucleus | Privileged scaffold with inherent biological activity and fluorescence. | Core structure for drug design and fluorescent probes. | mdpi.comsciensage.info |

| 3-Amino Group | Known pharmacophore in many active coumarins. | Contributes to potential antimicrobial and anticancer activities. | mdpi.com |

| 4-Morpholino Group | Substitution at the 4-position is critical for modulating activity. | Influences solubility and biological interactions, potentially contributing to anti-inflammatory effects. | ontosight.aimdpi.com |

Strategies for Introducing Amino and Morpholino Moieties to the Coumarin Core

The introduction of amino and morpholino groups onto the coumarin framework can be achieved through a variety of synthetic strategies. These methods range from classical condensation reactions to modern metal-catalyzed cross-coupling reactions, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Multicomponent Reaction Approaches in Coumarin Derivatization

Multicomponent reactions (MCRs) offer a powerful and efficient pathway for the synthesis of complex molecules like functionalized coumarins in a single step from multiple starting materials. researchgate.netnih.gov This approach is highly valued for its atom economy and ability to rapidly generate diverse molecular scaffolds. researchgate.netnih.gov For instance, a one-pot, three-component reaction can be employed to construct coumarin-annulated azepines. rsc.org Similarly, MCRs have been utilized to synthesize pyrido[3,2-c]coumarins from 4-aminocoumarin (B1268506), aldehydes, and ketones. researchgate.netresearchgate.net The synthesis of 3-substituted methylideneaminocoumarins and chromeno[3,4-d]imidazol-4(1H)-ones has also been achieved through a one-pot copper(I)-catalyzed multicomponent reaction. researchgate.net These reactions often proceed with high efficiency and can be performed under environmentally benign conditions. nih.govresearchgate.net

Nucleophilic Substitution Reactions in the Synthesis of Functionalized Coumarins

Nucleophilic substitution is a fundamental and widely used method for functionalizing the coumarin core. This strategy typically involves the reaction of a coumarin bearing a suitable leaving group, such as a halogen, at the 4-position with a nucleophile like morpholine (B109124). For example, 4-chloro-3-nitrocoumarin (B1585357) can react with various amines, including morpholine, where hard and borderline nucleophiles preferentially substitute the chlorine at the C-4 position. sci-hub.se This selectivity allows for the targeted introduction of the morpholino group. The reaction of 4-chlorocoumarin with ammonia (B1221849) has been a known route to 4-aminocoumarin. sci-hub.se The reactivity of the coumarin system can be influenced by the substituents present; for instance, the presence of a nitro group at the 3-position can activate the 4-position towards nucleophilic attack. sci-hub.se

Condensation Reactions Involving Aminocoumarins and Morpholine-Containing Reagents

Condensation reactions are a cornerstone in the synthesis of coumarin derivatives. A common approach involves the reaction of a pre-formed aminocoumarin with a reagent containing the morpholine moiety. For example, 3-aminocoumarin (B156225) can be condensed with various carbonyl compounds. researchgate.net The synthesis of 3-(4-aminophenyl)-coumarin derivatives has been achieved through the Perkin reaction of p-aminophenylacetic acids and o-hydroxybenzaldehydes, followed by amide condensation. nih.gov Another strategy involves the condensation of salicylaldehydes with N-acetylglycine to form 3-acetamidocoumarins, which can then be hydrolyzed to 3-aminocoumarins. researchgate.netnih.gov These aminocoumarins serve as versatile intermediates for further functionalization, including the introduction of a morpholino group through subsequent reactions. researchgate.net

Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions for Coumarin Functionalization

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of carbon-nitrogen bonds in the synthesis of functionalized coumarins. researchgate.netwikipedia.orglibretexts.org This methodology allows for the coupling of aryl halides or triflates with a wide range of amines, including morpholine. wikipedia.org The reaction has been successfully applied to the synthesis of 3-aminocoumarins from 3-bromocoumarins and various nitrogen-containing nucleophiles. researchgate.net The development of specialized phosphine (B1218219) ligands has significantly expanded the scope and efficiency of these reactions, enabling the use of a broad array of substrates under milder conditions. wikipedia.org For example, 7-aminocoumarin (B16596) has been synthesized from 7-hydroxycoumarin via a Buchwald-Hartwig cross-coupling using benzophenone (B1666685) imine as an ammonia surrogate. nih.govnih.gov

| Catalyst System | Ligand | Reactants | Product | Reference |

| Pd(OAc)2 | BINAP | 7-triflylcoumarin, Benzophenone imine | 7-Aminocoumarin | nih.gov |

| Pd(OAc)2/DPPF | Aryl iodides/triflates, Primary amines | Aryl amines | wikipedia.org | |

| Pr(OTf)3 | None | Coumarins, Azides | C3-N-substituted coumarins | organic-chemistry.org |

In situ Carbon-Nitrogen Bond Formation in 3-Aminocoumarin Synthesis

The in situ formation of carbon-nitrogen bonds provides an efficient route to 3-aminocoumarins. One notable example is the copper-catalyzed reaction of 3-bromocoumarins with sodium azide. This process involves a coupling-reduction sequence to yield the 3-aminocoumarin directly. researchgate.net Another approach involves the reaction of salicylaldehydes with N-acetylglycine, which upon cyclization and subsequent hydrolysis, yields 3-aminocoumarin. researchgate.net Research has also demonstrated the generation of water-sensitive copper complexes with coumarins having a hydroxyl or amine group at the 7-position, highlighting the role of these functional groups in complex formation. nih.gov

Reduction of Nitrocoumarin Precursors to Aminocoumarins

The reduction of a nitro group to an amine is a classic and reliable transformation in organic synthesis and is frequently employed in the preparation of aminocoumarins. A common precursor, 3-nitrocoumarin (B1224882) or 4-hydroxy-3-nitrocoumarin (B1395564), can be readily reduced to the corresponding aminocoumarin. rsc.orgsci-hub.se This reduction is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. rsc.orgsci-hub.se Other reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media can also be effective. youtube.com For instance, the reduction of 4-hydroxy-3-nitrocoumarin with 10% Pd/C in ethanol (B145695) yields 3-amino-4-hydroxycoumarin in good yield. rsc.org This method is advantageous due to the ready availability of nitrocoumarin starting materials.

| Nitro-Compound | Reducing Agent/Catalyst | Product | Yield | Reference |

| 4-Hydroxy-3-nitrocoumarin | 10% Pd/C, H2 | 3-Amino-4-hydroxycoumarin | 82% | rsc.org |

| 3-Nitro-4-aminocoumarin | Pd/C, H2 | 3,4-Diaminocoumarin | - | sci-hub.se |

| 4-Nitroaniline | CuFe2O4 NPs, NaBH4 | p-Phenylenediamine | 96.5% | nih.govresearchgate.net |

| 2-Nitroaniline | CuFe2O4 NPs, NaBH4 | o-Phenylenediamine | 95.6% | nih.govresearchgate.net |

| Nitrobenzene | Fe, HCl | Aniline | - | youtube.com |

Structure

3D Structure

Properties

CAS No. |

59288-16-3 |

|---|---|

Molecular Formula |

C13H14N2O3 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

3-amino-4-morpholin-4-ylchromen-2-one |

InChI |

InChI=1S/C13H14N2O3/c14-11-12(15-5-7-17-8-6-15)9-3-1-2-4-10(9)18-13(11)16/h1-4H,5-8,14H2 |

InChI Key |

CYCPRMKAIHGCML-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C(=O)OC3=CC=CC=C32)N |

Origin of Product |

United States |

Targeted Synthesis of Specific Morpholino Coumarin Hybrid Structures

1 Preparation of Coumarin-3-carboxamide-N-morpholine Hybrid Systems

A series of coumarin-3-carboxamide-N-morpholine hybrids has been synthesized through a straightforward two-step process. orgsyn.orgnih.gov The initial step involves the reaction of various 2-hydroxybenzaldehyde derivatives with Meldrum's acid, which proceeds via a Knoevenagel condensation to yield the corresponding coumarin-3-carboxylic acids. orgsyn.orggoogle.com

In the second step, these carboxylic acid intermediates undergo amidation with a suitable morpholine-containing amine. Specifically, 2-morpholinoethylamine or N-(3-aminopropyl)morpholine have been used to create the final amide linkage, resulting in the desired hybrid compounds. orgsyn.org This amidation connects the coumarin core at the C-3 position to the morpholine ring via a flexible alkyl chain. The inhibitory activities of these compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were evaluated, with some derivatives showing potent inhibition. orgsyn.org For instance, the propylmorpholine derivative with an unsubstituted coumarin ring demonstrated significant activity against AChE. orgsyn.org

Table 1: Synthesis of Coumarin-3-carboxamide-N-morpholine Hybrids

| Starting Materials | Reagents for Amidation | Final Product General Structure |

|---|---|---|

| Substituted Coumarin-3-carboxylic acids | 2-morpholinoethylamine | N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide derivatives |

| Substituted Coumarin-3-carboxylic acids | N-(3-aminopropyl)morpholine | N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide derivatives |

2 Synthesis of Morpholine-Substituted Pyrimidine-Coumarin Frameworks

The synthesis of hybrid molecules linking coumarin, pyrimidine (B1678525), and morpholine moieties has been approached through several strategic routes, creating complex heterocyclic frameworks. One established method involves a multi-step sequence starting from a substituted 4-hydroxycoumarin (B602359). chemrxiv.org The coumarin hydroxyl group is first alkylated using reagents like 1,2-dibromoethane (B42909) or 1-bromo-3-chloropropane. This introduces a reactive handle that can then be used to link to a pre-functionalized pyrimidine. The final coupling is achieved by reacting the alkylated coumarin with a substituted benzyl-2-thiouracil in the presence of a base, such as potassium carbonate, in a solvent like acetone. chemrxiv.org

Another approach focuses on building the desired structure by first synthesizing a pyrimidine ring that already bears a morpholine substituent. pharmpharm.ru For example, a 4-(2-hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine intermediate can be reacted with substituted chalcones in glacial acetic acid to yield complex pyrazoline-bearing thiopyranopyrimidine-morpholine hybrids. pharmpharm.ru This modular approach allows for the introduction of diverse substituents to fine-tune the properties of the final molecule.

Table 2: Synthetic Strategies for Pyrimidine-Coumarin-Morpholine Hybrids

| Strategy | Key Intermediates | Reaction Type | Resulting Framework |

|---|---|---|---|

| Linking Pre-formed Rings | Alkylated Coumarin, Substituted Thiouracil | Nucleophilic Substitution | Pyrimidine-linked Coumarin chemrxiv.org |

| Building upon a Morpholino-pyrimidine Core | 4-(2-hydrazinyl...pyrimidin-4-yl)morpholine, Chalcones | Cyclocondensation | Morpholino-thiopyrano[4,3-d]pyrimidine derivatives pharmpharm.ru |

3 Construction of 4-(4-((3-Nitro-2-oxo-2H-chromene-4-yl)amino)phenyl)morpholine-3-one Coumarin Derivatives

A novel series of coumarin derivatives featuring a morpholine-3-one moiety has been prepared through a targeted nucleophilic aromatic substitution reaction. The synthesis involves the reaction of a 4-chloro-3-nitro-2H-chromene-2-one with 4-(4-aminophenyl)morpholine-3-one. The presence of the electron-withdrawing nitro group at the C-3 position of the coumarin ring facilitates the substitution of the chlorine atom at the C-4 position.

The reaction is typically carried out in dimethylformamide (DMF) as a solvent, with potassium carbonate (K2CO3) serving as the base. This method has been used to generate a library of substituted 4-(4-((3-nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one derivatives (designated YS-1 to YS-10) in good yield and with high purity. The structural confirmation of these newly synthesized compounds was performed using NMR, Mass, and IR spectroscopy. A similar strategy has been employed to synthesize related structures by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with the same aminophenyl-morpholin-3-one intermediate.

Table 3: Synthesis of 4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one Derivatives

| Coumarin Precursor | Amine Reactant | Solvent/Base | General Product |

|---|---|---|---|

| 4-chloro-3-nitro-2H-chromene-2-one | 4-(4-aminophenyl)morpholine-3-one | DMF / K2CO3 | 4-(4-((3-nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one |

| 4-chloro-2-oxo-2H-chromene-3-carbaldehyde | 4-(4-aminophenyl)morpholine-3-one | Methanol / Base | 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde |

4 Fabrication of Selenolocoumarin Derivatives Functionalized with Morpholine

A review of the available scientific literature did not yield specific methods for the synthesis of selenolocoumarin derivatives that are directly functionalized with a morpholine moiety. The synthesis of selenolocoumarins and morpholine-containing coumarins are distinct areas of research, and hybrid structures combining these specific features are not prominently described in the surveyed sources.

5 Synthetic Routes to 3-(4-Morpholino-2-oxo-2H-chromen-3-yl)acryloyl-Phenyl-Amino Derivatives

While a direct synthetic route for the specifically named 3-(4-morpholino-2-oxo-2H-chromen-3-yl)acryloyl-phenyl-amino derivatives was not detailed in the surveyed literature, the synthesis of structurally related 3-acryloyl-2H-chromen-2-one compounds provides a well-established template for their potential fabrication. These syntheses are typically achieved through a Claisen-Schmidt condensation reaction.

This approach would involve the condensation of a 3-acetyl-4-morpholinocoumarin intermediate with an appropriately substituted N-phenyl-aminobenzaldehyde. The reaction is generally catalyzed by a base, such as piperidine (B6355638), and can be performed in solvents like polyethylene (B3416737) glycol (PEG-600) under conventional heating or microwave irradiation to promote greener synthesis conditions. A similar strategy involves the acid-catalyzed condensation of a 3-acetylcoumarin (B160212) with a substituted 3-formylchromone to create an (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one framework, highlighting the versatility of the acryloyl linker in connecting different heterocyclic systems.

Table 4: Plausible Synthesis via Claisen-Schmidt Condensation

| Coumarin Precursor | Aldehyde Precursor | Catalyst/Solvent (Example) | Resulting Linkage |

|---|---|---|---|

| 3-Acetyl-4-morpholinocoumarin (Hypothetical) | Substituted N-phenyl-aminobenzaldehyde | Piperidine / PEG-600 | Acryloyl bridge |

| Substituted 3-Acetylcoumarin | Substituted 3-Formylchromone | Acid Catalysis | Acryloyl bridge |

6 Reactions of Aminomethylene Derivatives of Resorcarene Leading to Morpholinocoumarin Derivatives

A fascinating synthetic pathway to morpholinocoumarin derivatives involves the reaction of aminomethylene derivatives of resorcinarene (B1253557) with 4-hydroxycoumarin. This reaction proceeds via a Michael addition and demonstrates a unique transfer of the amine group from the resorcinarene substrate to the coumarin product.

The process is typically conducted thermally in a solvent such as chloroform (B151607) at elevated temperatures (e.g., 160 °C). The proposed mechanism suggests that the reaction begins with the formation of an o-quinomethine derivative of the resorcinarene along with the simultaneous creation of 4-morpholinocoumarin. The electrophilic carbon of the o-quinomethine then reacts with the electron-rich C3 carbon of the newly formed 4-morpholinocoumarin, leading to the final product. The yields for these reactions are reported to be in the range of 58–78%.

Table 5: Synthesis of Morpholinocoumarin Derivatives from Resorcarenes

| Reactant 1 | Reactant 2 | Conditions | Key Feature |

|---|---|---|---|

| Aminomethylene derivative of resorcinarene (with morpholine) | 4-Hydroxycoumarin | Chloroform, 160 °C | Amine group transfer from resorcinarene to coumarin |

Synthesis of Phenylcoumarin-3-carboxylates with Morpholine Substitution

The synthesis of phenylcoumarin-3-carboxylates bearing a morpholine substituent represents a multi-step process that combines classical coumarin synthesis with subsequent functionalization. The general strategy involves the initial construction of the coumarin core, followed by the introduction of the morpholine moiety at the 4-position. This approach allows for the versatile placement of a phenyl group on the coumarin scaffold, typically by selecting the appropriately substituted salicylaldehyde (B1680747) as a starting material.

The key steps in the synthesis of these target molecules are outlined below:

Knoevenagel Condensation for Coumarin-3-Carboxylate Formation: The synthesis typically commences with the Knoevenagel condensation of a substituted 2-hydroxybenzaldehyde (salicylaldehyde) with diethyl malonate. nih.govacgpubs.org This reaction, often catalyzed by a weak base such as piperidine with a catalytic amount of acetic acid, efficiently constructs the coumarin-3-carboxylate backbone. nih.gov By utilizing a phenyl-substituted salicylaldehyde in this initial step, the phenyl group is incorporated into the desired position on the coumarin ring.

Hydrolysis to Coumarin-3-carboxylic Acid: The resulting ethyl coumarin-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid. nih.gov This is typically achieved by heating the ester in the presence of an acid or base.

Chlorination of the 4-Position: The 4-hydroxycoumarin tautomer of the coumarin-3-carboxylic acid can be converted to a 4-chlorocoumarin derivative. This is a crucial step for the subsequent introduction of the morpholine group. A common method for this transformation is the treatment of the 4-hydroxycoumarin with phosphorus oxychloride (POCl₃). nih.govresearchcommons.org

Nucleophilic Substitution with Morpholine: The final step involves the nucleophilic substitution of the 4-chloro group with morpholine. The nitrogen atom of the morpholine ring acts as a nucleophile, displacing the chloride ion at the C4 position of the coumarin ring to yield the desired 4-morpholino-phenylcoumarin-3-carboxylate derivative. The reaction of 4-chlorocoumarins with various nucleophiles is a well-established method for the synthesis of 4-substituted coumarins. nih.govresearchcommons.org

The following table summarizes the general synthetic sequence and the types of reactions involved:

| Step | Reaction Type | Reactants | Reagents/Conditions | Product |

| 1 | Knoevenagel Condensation | Phenyl-substituted salicylaldehyde, Diethyl malonate | Piperidine, Acetic Acid, Reflux | Ethyl phenylcoumarin-3-carboxylate |

| 2 | Hydrolysis | Ethyl phenylcoumarin-3-carboxylate | Acid or Base, Heat | Phenylcoumarin-3-carboxylic acid |

| 3 | Chlorination | Phenylcoumarin-3-carboxylic acid (4-hydroxy tautomer) | POCl₃, Reflux | 4-Chloro-phenylcoumarin-3-carbonyl chloride |

| 4 | Nucleophilic Substitution | 4-Chloro-phenylcoumarin derivative | Morpholine, Solvent | 4-Morpholino-phenylcoumarin derivative |

Table 1. General Synthetic Scheme for Phenylcoumarin-3-carboxylates with Morpholine Substitution

Detailed research findings have demonstrated the viability of these individual steps in the synthesis of various substituted coumarins. For instance, the Knoevenagel condensation for the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate from 2-hydroxybenzaldehyde and diethyl malonate in the presence of piperidine and acetic acid is a well-documented and high-yielding reaction. nih.gov Similarly, the conversion of 4-hydroxycoumarin derivatives to their 4-chloro counterparts using reagents like phosphorus oxychloride is a standard procedure in coumarin chemistry. nih.govresearchcommons.org The subsequent reaction with amines and other nucleophiles to displace the 4-chloro substituent provides a versatile route to a wide array of 4-substituted coumarins. nih.govresearchcommons.org

Iii. Spectroscopic and Structural Elucidation Techniques in Research on 3 Amino 4 Morpholino Coumarin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of 3-Amino-4-Morpholino-Coumarin by providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the coumarin (B35378) core, the amino group, and the morpholino substituent. The aromatic protons on the coumarin ring typically appear as a complex pattern of multiplets in the downfield region (approximately δ 7.0-8.0 ppm). scispace.com The protons of the amino group at the C3 position are expected to produce a broad singlet, with its chemical shift influenced by solvent and concentration. Protons of the morpholino ring will exhibit characteristic signals, typically two triplets corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. jchps.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon (C2) of the lactone ring is typically the most downfield signal (around δ 160 ppm). ceon.rs The carbons of the benzene (B151609) ring of the coumarin system resonate in the aromatic region (δ 110-155 ppm). The carbon atoms of the morpholino substituent would appear in the upfield region of the spectrum. nih.gov Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the different structural fragments. scispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Amino-4-Morpholino-Coumarin

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~161.3 |

| C3 | - | ~120-130 |

| C4 | - | ~145-155 |

| C4a | - | ~120.7 |

| C5-C8 (Aromatic) | ~7.0-8.0 | ~116-134 |

| C8a | - | ~153.4 |

| NH₂ | Variable (broad singlet) | - |

| Morpholino (-CH₂-N) | ~3.0-3.5 | ~50-55 |

| Morpholino (-CH₂-O) | ~3.7-4.0 | ~65-70 |

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the 3-Amino-4-Morpholino-Coumarin molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorption bands would confirm the presence of the intended functionalities. The N-H stretching vibrations of the primary amino group at C3 are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. scispace.com A strong absorption band corresponding to the C=O stretching of the lactone ring is a hallmark of the coumarin scaffold, typically observed around 1700-1730 cm⁻¹. jchps.com The C-N stretching vibrations from the amino and morpholino groups, as well as the C-O-C stretching of the morpholino ether linkage, would be visible in the fingerprint region (below 1500 cm⁻¹). ijcrar.comarkat-usa.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. scispace.com

Table 2: Characteristic IR Absorption Frequencies for 3-Amino-4-Morpholino-Coumarin

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (NH₂) | N-H Stretch | 3300 - 3500 |

| Lactone (C=O) | C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C=C Stretch | 1600 - 1620 |

| Amino (NH₂) | N-H Bend | 1560 - 1640 |

| Morpholino (C-N) | C-N Stretch | 1250 - 1350 |

| Morpholino (C-O-C) | C-O-C Asymmetric Stretch | 1115 - 1140 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of 3-Amino-4-Morpholino-Coumarin and to gain insight into its structural composition through fragmentation analysis. The molecular formula of the compound is C₁₃H₁₄N₂O₃, which corresponds to a molecular weight of 246.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value of 246. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. scispace.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO). For this specific molecule, cleavage of the morpholino ring or the loss of the entire morpholino group (C₄H₈NO) would lead to characteristic fragment ions. jchps.com

Table 3: Expected Mass Spectrometry Data for 3-Amino-4-Morpholino-Coumarin

| Ion | Description | Expected m/z |

| [C₁₃H₁₄N₂O₃]⁺ | Molecular Ion (M⁺) | 246 |

| [C₉H₆NO₂]⁺ | Loss of Morpholino group | 160 |

| [C₁₂H₁₁N₂O₂]⁺ | Loss of CH₃O from morpholine (B109124) | 215 |

| [C₁₃H₁₄N₂O₃ - CO]⁺ | Loss of Carbon Monoxide | 218 |

X-ray Single Crystal Diffraction for Definitive Molecular Structure Determination

While spectroscopic methods provide strong evidence for the proposed structure, X-ray single crystal diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state. This technique requires the growth of a suitable single crystal of 3-Amino-4-Morpholino-Coumarin.

The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of bond lengths, bond angles, and torsional angles. This would definitively confirm the planarity of the coumarin ring system and establish the conformation of the morpholino ring (typically a chair conformation). Furthermore, the analysis reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the amino group, which can influence the compound's physical properties. researchgate.net

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy is utilized to investigate the electronic transitions within the 3-Amino-4-Morpholino-Coumarin molecule. The conjugated π-system of the coumarin core is responsible for its characteristic absorption in the UV region.

The presence of the amino group at the C3 position and the morpholino group at the C4 position, both being electron-donating groups (auxochromes), is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the unsubstituted coumarin. arkat-usa.org This shift is due to the extension of the conjugated system and the stabilization of the excited state. The spectrum would likely show intense absorption bands corresponding to π-π* transitions. researchgate.net The position of λmax can be influenced by the polarity of the solvent. uminho.pt

Table 4: Predicted UV-Visible Absorption Data for 3-Amino-4-Morpholino-Coumarin

| Transition Type | Expected λmax Range (nm) | Solvent |

| π-π* | 350 - 400 | Ethanol (B145695)/Methanol |

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental confirmation of the chemical formula of the synthesized 3-Amino-4-Morpholino-Coumarin by determining the mass percentages of its constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen).

The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₁₃H₁₄N₂O₃. A close agreement between the found and calculated values (typically within ±0.4%) is a strong indicator of the compound's purity and corroborates the proposed structure. ceon.rs

Table 5: Elemental Analysis Data for 3-Amino-4-Morpholino-Coumarin (C₁₃H₁₄N₂O₃)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 63.40 | (Value to be determined) |

| Hydrogen (H) | 5.73 | (Value to be determined) |

| Nitrogen (N) | 11.38 | (Value to be determined) |

| Oxygen (O) | 19.49 | (Value to be determined) |

Iv. Theoretical and Computational Chemistry Studies of 3 Amino 4 Morpholino Coumarin

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of properties, including molecular geometries, vibrational frequencies, and energies. scirp.org For coumarin (B35378) derivatives, DFT has been applied to understand their stability, reactivity, and spectroscopic properties. researchgate.net

Studies on related aminocoumarins and nitro-coumarins have utilized DFT calculations, often with the B3LYP functional, to correlate computed data with experimental results from NMR and IR spectroscopy. researchgate.net Such analyses help confirm molecular structures and provide insights into the electronic distribution. researchgate.net The calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key application. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and the sites most likely to be involved in electrophilic or nucleophilic attacks. researchgate.net For instance, in a study of other coumarin derivatives, the HOMO and LUMO energies were calculated to be -0.25767 eV and -0.09207 eV, respectively, resulting in an energy gap of approximately 0.1656 eV. nih.gov These theoretical investigations are vital for predicting how 3-amino-4-morpholino-coumarin might behave in chemical reactions and interact with biological systems. scirp.orgresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. researchgate.netbiointerfaceresearch.com For derivatives of 3-amino-4-morpholino-coumarin, docking simulations can elucidate how the molecule fits into the active site of a target and identify the key intermolecular interactions that stabilize the complex.

In silico studies on coumarin-amino acid conjugates have demonstrated their potential as antagonists for an integrin-like protein from Cryptococcus neoformans. biointerfaceresearch.com Docking results for these compounds revealed significant binding energies, ranging from -10.32 to -10.94 kcal/mol. biointerfaceresearch.com The interactions stabilizing these complexes often include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein. For example, the carbonyl oxygen of the coumarin ring can form a hydrogen bond with amino acid residues like Tyrosine. biointerfaceresearch.com

Hydrophobic Interactions: The aromatic coumarin ring often engages in hydrophobic interactions with nonpolar residues such as Valine, Leucine, Isoleucine, and Phenylalanine. biointerfaceresearch.com

Pi-Pi Stacking: Aromatic rings on the ligand and protein can stack, contributing to binding affinity. japsonline.com

These simulations help identify crucial amino acid residues in the binding pocket, providing a rational basis for designing more potent and selective inhibitors. biointerfaceresearch.comnih.gov

| Coumarin Derivative Type | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Coumarin-tripeptide conjugate (L19) | Integrin-like protein (C. neoformans) | -10.94 | Tyr71, Val170, Leu58, Ile82, Phe60 | biointerfaceresearch.com |

| Coumarin-amino acid hybrid (5b) | Casein Kinase 2 (CK2) | Not specified (IC50 = 0.117 µM) | Interaction with active site confirmed | nih.gov |

| Hydroxycinnamamide (6b) | Topoisomerase I (Top1) | -7.9 | Asn722, Thr718 | japsonline.com |

| Coumarin derivative (7) | 5-HT1A Receptor | Good affinity demonstrated | Significant interactions with receptor residues | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule or a molecular complex over time, offering insights into its conformational stability and flexibility. nih.gov Following molecular docking, MD simulations are often performed on the ligand-protein complex to assess its stability in a simulated physiological environment. nih.gov

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions over time compared to a reference structure. A stable RMSD trajectory for the ligand suggests it remains securely bound within the protein's active site. nih.gov In a study on a coumarin derivative (Coumarin-EM04), the ligand showed robust binding and stability in the binding site of the main viral protease of COVID-19, with RMSD values remaining between 0.5 nm and 0.65 nm throughout the simulation. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are stable upon ligand binding. nih.gov

MD simulations can reveal water-mediated interactions and other dynamic phenomena that are not captured by static docking poses, providing a more accurate picture of the binding event. researchgate.net These simulations are crucial for validating docking results and confirming the stability of the predicted binding mode. nih.govnih.gov

Binding Free Energy Calculations (e.g., MM/GBSA Methods)

To further refine the prediction of binding affinity, binding free energy calculations are performed. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point method that estimates the free energy of binding (ΔG bind) from a trajectory of MD simulation snapshots. researchgate.netnih.gov It offers a balance between computational cost and accuracy, making it more reliable than docking scores alone. nih.govnih.gov

The binding free energy is typically calculated by considering various energy components:

van der Waals energy (ΔE_VDW)

Electrostatic energy (ΔE_ele)

Polar solvation energy (ΔG_pol)

Nonpolar solvation energy (ΔG_nonpol)

Lower calculated binding free energies suggest a more stable ligand-protein complex and potentially higher activity. researchgate.net MM/GBSA has been successfully used to rank compounds and rationalize experimental findings for various systems. researchgate.netresearchgate.net For example, in one study, a coumarin derivative (compound 4c) targeting the EphB3 receptor showed a high free energy of -74.13 kcal/mol, indicating very stable binding. researchgate.net This method helps to eliminate false positives from docking studies and provides a more quantitative prediction of ligand potency. nih.gov

Investigation of Reaction Mechanisms through Computational Approaches

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most favorable reaction pathway. ut.ac.ir

For coumarin synthesis, computational approaches can provide mechanistic insights. For instance, DFT calculations were used to study the reaction of 3-aminocoumarin (B156225) with α,γ-diketoesters to form coumarin-enaminone hybrids. ut.ac.ir The study confirmed the progression of the reaction and explained the energetic barriers associated with potential side reactions or subsequent cyclizations, justifying why the enamine structure was the main product observed. ut.ac.ir Similarly, DFT calculations have been used to prove that both the ketone and aldehyde groups of arylglyoxal participate in the multicomponent reaction to form fused pyrrolocoumarin derivatives. mdpi.com These investigations are invaluable for optimizing reaction conditions and designing novel synthetic routes.

Conformational Analysis and Rotamer Studies using Computational Methods

Molecules are not static entities; they exist as an ensemble of different conformations. Conformational analysis using computational methods aims to identify the stable low-energy conformations (rotamers) of a molecule. This is crucial as the biological activity of a molecule is often dependent on it adopting a specific three-dimensional shape to fit into a receptor's binding site.

DFT methods are frequently employed for geometry optimization, which is a fundamental part of conformational analysis. researchgate.net By finding the minimum energy structure, the most stable conformation can be predicted. nih.gov For molecules with rotatable bonds, such as the morpholino group in 3-amino-4-morpholino-coumarin, multiple starting geometries can be optimized to find different local energy minima. Studies on other substituted coumarins have explored different tautomeric forms and their relative stabilities using DFT, demonstrating the method's utility in understanding the structural preferences of these heterocyclic systems. nih.gov

Theoretical Evaluation of Physicochemical Parameters relevant to Biological Interactions (e.g., lipophilicity)

The biological activity of a potential drug molecule is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Computational methods allow for the early prediction of these properties, a field known as chemoinformatics. nih.gov

A key parameter is lipophilicity , often expressed as the logarithm of the partition coefficient (log P). nih.gov Lipophilicity affects a molecule's ability to cross cell membranes and can influence its binding to protein targets. Numerous computational methods exist to predict log P, ranging from substructure-based approaches to property-based methods. nih.gov Simple equations based on atom counts, such as the number of carbon and heteroatoms, have been shown to outperform even complex programs in some cases. nih.gov Other crucial parameters like solubility, polar surface area, and drug-likeness can also be predicted using software tools, providing a comprehensive in silico profile of a compound's potential before it is even synthesized. nih.gov

V. Structure Activity Relationship Sar Studies of 3 Amino 4 Morpholino Coumarin Derivatives

Impact of Morpholine (B109124) Moiety Position and Substitution on Biological Activity

The position and substitution of the morpholine ring are critical determinants of biological activity in coumarin (B35378) derivatives. While direct SAR studies on 3-amino-4-morpholino-coumarins are specific, broader studies on related structures provide valuable insights. For instance, in a series of coumarin-piperazine derivatives, the conversion of the piperazine (B1678402) ring to a morpholine ring resulted in a loss of inhibitory activity against acetylcholinesterase (AChE). nih.gov This suggests that the specific nature of the heterocyclic ring at position 4 is crucial for certain biological targets.

In other studies, the substitution on the morpholine ring itself has been shown to be important. For example, in a series of coumarin-triazole hybrids linked to morpholine, derivatives with dimethyl-substituted morpholine rings showed significant anticancer activity. researchgate.net Specifically, the compound 7-((1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl) methoxy)-4-((2,6-dimethylmorpholino) methyl)-2H-chromen-2-one demonstrated potent growth inhibition against the MG-63 human cancer cell line. researchgate.net This highlights that even minor modifications to the morpholine moiety can have a profound impact on the pharmacological effects of the parent compound.

Furthermore, the linkage of the morpholine ring to the coumarin core is a key factor. Studies on coumarin-chalcone hybrids have explored various linkages, including those incorporating a morpholine moiety, which influences the molecule's interaction with biological targets like acetylcholinesterase and butyrylcholinesterase. nih.gov The replacement of a piperazine ring with a morpholine ring in certain coumarin derivatives has been shown to reduce or eliminate activity, underscoring the specific structural requirements for interaction with certain receptors. scienceopen.com

Role of Amino Group Substitution in Modulating Biological Effects

The substitution on the amino group at the C3 position of the coumarin ring plays a pivotal role in modulating the biological effects of these derivatives. Studies on 3-aminocoumarin (B156225) derivatives have shown that the nature of the substituent on the amino group can significantly influence their pharmacological properties. nih.gov For instance, the synthesis of various 3-(4-aminophenyl)-coumarin derivatives and their subsequent N-acylation led to compounds with potent and selective inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov

In one study, compound 4m, a derivative of 3-(4-aminophenyl)-coumarin, exhibited the highest AChE inhibition with an IC50 value of 0.091 µM, while compound 4k was the most potent BuChE inhibitor with an IC50 of 0.559 µM. nih.gov This indicates that the introduction of a substituted benzoyl group on the amino function at the C3-phenyl ring is a key determinant of activity and selectivity.

Furthermore, research on 4-aminocoumarin (B1268506) derivatives has demonstrated that N-substitution is crucial for their biological activities. nih.gov A series of 4-aminocoumarin-based phenyliodonium (B1259483) derivatives were synthesized and showed broad-spectrum antibacterial and antifungal activities with minimal cytotoxicity. nih.gov This underscores the importance of the amino group as a handle for chemical modification to fine-tune the biological profile of coumarin derivatives. The synthesis of 3-amino-4-hydroxycoumarin has also been explored for its potential anticoagulant effects. nih.gov

Influence of Other Coumarin Ring Substituents on Derivative Potency

Substituents at various positions on the coumarin ring significantly influence the potency and selectivity of its derivatives. mdpi.com The presence of different functional groups can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

For instance, in the context of anti-HIV agents, structure-activity relationship (SAR) studies of coumarin hybrids revealed that the presence of bromo- or chloro-substituents on the 'A' ring (the benzene (B151609) ring) of the coumarin moiety enhanced HIV-1 integrase inhibiting activity. nih.gov Specifically, a chlorine atom at the C-6 position was found to be beneficial for activity. nih.gov Conversely, the introduction of a methoxy (B1213986) group was shown to decrease activity. nih.gov

In the development of antibacterial agents, a preliminary SAR study of 3-arylcoumarins indicated that the antibacterial activity against S. aureus is dependent on the substitution pattern on the 3-arylcoumarin scaffold. mdpi.com The nature and position of small groups like methoxy, bromo, nitro, amino, and methyl on both the coumarin nucleus and the 3-aryl ring were found to be important for activity and selectivity. mdpi.com Furthermore, studies on antifungal coumarin derivatives have shown that electron-withdrawing groups, such as nitro groups or acetate, favor antifungal activity. mdpi.com Nitration of hydroxycoumarins, for example, led to a significant increase in their antifungal potency. mdpi.com

The position of substituents is also critical. For coumarin-piperazine derivatives targeting serotonin (B10506) and dopamine (B1211576) receptors, a methyl group at the C-4 position of the coumarin ring was found to be optimal for high affinity. nih.gov Introducing a methyl group or a chlorine atom at the C-6 or C-8 position resulted in a decrease in activity. nih.gov

Comparative SAR of Different Heterocyclic Fusions with the Coumarin Core

Fusing heterocyclic rings to the coumarin core is a well-established strategy to generate novel compounds with enhanced or modified biological activities. nih.govresearchgate.net The annulation of heterocycles at the 3,4-positions of the coumarin ring, in particular, has been a focus of medicinal chemistry research. nih.gov

The fusion of a pyrrole (B145914) ring to the coumarin core, creating pyrrolocoumarins, has been shown to yield compounds with interesting biological properties. mdpi.com The synthetic strategy often involves building the pyrrole ring from a coumarin derivative, such as an aminocoumarin. mdpi.com The resulting fused systems exhibit a synergistic effect, combining the biological activities of both the coumarin and the pyrrole moieties. researchgate.net

Similarly, the fusion of other heterocycles like oxazole, thiazole, and imidazole (B134444) with the coumarin ring has been reported to result in compounds with a wide range of biological activities, including antibacterial, antioxidant, and antitumor effects. researchgate.net Pyridocoumarins, which feature a fused pyridine (B92270) ring, are another important class of heterocycle-fused coumarins found in natural products and synthetic compounds with diverse applications. researchgate.net

A comparative analysis reveals that the nature of the fused heterocycle significantly impacts the resulting biological profile. For instance, in the context of CNS-active compounds, the introduction of an additional six-membered ring fused to the coumarin core was found to reduce activity at dopamine and serotonin receptors, whereas a five-membered fused ring was preferred. scienceopen.com This highlights the importance of the size and nature of the fused heterocyclic system in determining the pharmacological outcome.

Strategic Derivatization for Enhanced or Modified Pharmacological Profiles

Strategic derivatization of the coumarin scaffold is a key approach to enhance or modify its pharmacological profile. nih.govresearchgate.net This involves the rational introduction of various functional groups and structural motifs to optimize properties such as potency, selectivity, and pharmacokinetic parameters.

Another approach is the introduction of specific substituents to target particular enzymes or receptors. For instance, the derivatization of 3-aminocoumarins with substituted benzoyl groups has been successfully employed to create potent and selective inhibitors of cholinesterases for potential use in Alzheimer's disease therapy. nih.gov Similarly, the introduction of halogens, such as bromine or chlorine, at specific positions on the coumarin ring has been shown to enhance anti-HIV activity. nih.gov

Furthermore, modifications aimed at improving physicochemical properties, such as solubility and bioavailability, are crucial. This can involve the introduction of polar groups or the use of prodrug strategies. The overarching goal of strategic derivatization is to build upon the inherent biological activity of the coumarin scaffold to develop new therapeutic agents with improved efficacy and safety profiles.

Insights Derived from Computational SAR Analysis and Predictive Models

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, provide valuable insights into the SAR of coumarin derivatives and aid in the design of new, more potent compounds. nih.govresearchgate.net These in silico approaches can predict the biological activity of novel compounds and help to understand the molecular basis of their interactions with biological targets.

For example, 3D-QSAR studies have been conducted on coumarin derivatives to elucidate the structural requirements for their bioactivities. nih.gov By generating contour maps, these studies can identify regions of the molecule where steric bulk, electrostatic interactions, or other properties are favorable or unfavorable for activity. This information can then be used to guide the rational design of new derivatives with improved potency. nih.gov

Molecular docking is another powerful tool that can predict the binding mode of a ligand within the active site of a protein. This can help to explain the observed SAR and identify key interactions, such as hydrogen bonds or hydrophobic interactions, that are responsible for binding affinity. For instance, molecular docking studies of coumarin-based monoamine oxidase B (MAO-B) inhibitors have provided a rational basis for their inhibitory effects at the atomic level.

Predictive models can also be used to assess the pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of new coumarin derivatives. nih.gov By identifying potential liabilities early in the drug discovery process, these models can help to prioritize compounds for further development and reduce the risk of late-stage failures. The integration of computational and experimental approaches provides a powerful platform for the discovery and optimization of new coumarin-based therapeutic agents.

Vi. Biological Activity Mechanisms and Pathways Investigated for 3 Amino 4 Morpholino Coumarin Derivatives

Cholinesterase Inhibition Mechanisms (Acetylcholinesterase and Butyrylcholinesterase)

Coumarin (B35378) derivatives are recognized for their potential to inhibit cholinesterases, enzymes crucial in the regulation of the neurotransmitter acetylcholine (B1216132). nih.gov This inhibitory action is a key strategy in managing conditions like Alzheimer's disease, where maintaining adequate acetylcholine levels is vital. nih.govnih.gov

Studies on various coumarin derivatives have shown that they can act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a series of 3-(4-aminophenyl)-coumarin derivatives demonstrated selective inhibition of these enzymes. nih.gov Specifically, certain synthesized compounds exhibited high inhibitory potency, with one derivative (compound 4m) showing an IC50 value of 0.091 µM for AChE and another (compound 4k) an IC50 of 0.559 µM for BChE. nih.gov The efficacy of these compounds is attributed to the specific interactions between the ligand (the coumarin derivative) and the biological target. nih.gov The structure of the coumarin derivative, including the nature and position of its substituents, plays a critical role in its inhibitory activity and selectivity for either AChE or BChE. nih.govscienceopen.com The design of these molecules often aims to interact with both the peripheral anionic site and the catalytic binding site of the cholinesterase enzymes. nih.gov

Table 1: Cholinesterase Inhibition by Coumarin Derivatives

| Compound | Target Enzyme | Inhibition (IC50 in µM) | Reference |

|---|---|---|---|

| Compound 4m (a 3-(4-aminophenyl)-coumarin derivative) | Acetylcholinesterase (AChE) | 0.091 ± 0.011 | nih.gov |

| Compound 4k (a 3-(4-aminophenyl)-coumarin derivative) | Butyrylcholinesterase (BChE) | 0.559 ± 0.017 | nih.gov |

Antimicrobial Mechanisms of Action

The rise of antimicrobial resistance has spurred the search for new therapeutic agents, with coumarin derivatives showing promise in this area. nih.govresearchgate.net

Coumarin derivatives have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. scispace.comnih.gov The benzopyran structure of coumarins allows for weak bond interactions with biological macromolecules like enzymes and receptors, which can interfere with essential bacterial processes. scispace.com

One key mechanism is the inhibition of biofilm formation, a critical factor in bacterial virulence and antibiotic resistance. For example, certain 3-amidocoumarin derivatives have been shown to significantly inhibit biofilm formation in Pseudomonas aeruginosa. mdpi.com Structure-activity relationship (SAR) studies revealed that the presence of electron-donating groups and bromo substituents on the coumarin structure enhanced this antibiofilm activity. mdpi.com While some coumarins exhibit direct antibacterial effects by interfering with primary metabolism, others, like the 3-amidocoumarins, may act primarily as antibiofilm agents without strong direct bactericidal activity. mdpi.com The mechanism of action for some derivatives involves the inhibition of bacterial DNA cleavage. researchgate.net

Table 2: Antibacterial Activity of Selected Coumarin Derivatives

| Derivative Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 3-Amidocoumarins (e.g., compounds 4f, 4l, 4o) | Pseudomonas aeruginosa PAO1 | 80% to 86% biofilm inhibition | mdpi.com |

| 7-hydroxy coumarin with amino acyl side chain | Staphylococcus aureus, Escherichia coli | Good activity (zone of inhibition measured) | scispace.com |

| 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy) coumarin | E. coli, P. aeruginosa, K. pneumoniae, P. vulgaris, S. aureus | Inhibitory zone of 15 to 22 mm | jmchemsci.com |

Coumarin derivatives also exhibit significant antifungal properties. nih.govjmchemsci.com One of the primary mechanisms of antifungal action against fungi like Candida albicans is the induction of apoptosis, or programmed cell death. nih.gov This process involves a series of characteristic cellular events, including the externalization of phosphatidylserine, DNA fragmentation, and nuclear condensation. nih.gov

Coumarin treatment has been shown to trigger the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates metacaspases, key executioners of apoptosis in fungi. nih.gov This is often linked to an increase in intracellular reactive oxygen species (ROS) and alterations in mitochondrial function, including changes to the mitochondrial membrane potential. nih.gov Furthermore, coumarin can elevate both cytosolic and mitochondrial calcium levels, and the inhibition of mitochondrial calcium channels can attenuate the apoptotic effects, indicating the importance of calcium signaling in this process. nih.gov Another proposed mechanism involves the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Some 4-amino coumarin derivatives have been designed as succinate (B1194679) dehydrogenase inhibitors (SDHIs), targeting a key enzyme in fungal respiration. mdpi.com

Table 3: Antifungal Activity of Selected Coumarin Derivatives

| Derivative Type | Fungal Strain | Activity (EC50 in µg/mL) | Reference |

|---|---|---|---|

| 4-Amino coumarin derivative (3n) | Alternaria alternata, Alternaria solani | 92 - 145 | mdpi.com |

| 4-Amino coumarin derivative (4e) | Alternaria alternata, Alternaria solani | 92 - 145 | mdpi.com |

Enzyme Inhibition Beyond Cholinesterases (e.g., Lipoxygenase, Matrix Metalloproteinase-2)

The inhibitory actions of coumarin derivatives are not limited to cholinesterases. They have been found to target other significant enzymes involved in various pathological processes.

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory cascade. Coumarin derivatives have been identified as potent inhibitors of LOX. nih.govnih.gov The inhibitory activity is often linked to the antioxidant or free radical scavenging properties of the coumarins, as lipoxygenation is a radical-mediated process. nih.gov Structure-activity studies have shown that substituents on the coumarin core are crucial for activity. For example, a benzoyl ring at the 3-position has been found to be important for enhanced inhibitory activity. nih.gov One study found that 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was a particularly strong inhibitor of soybean LOX-3, with 96.6% inhibition. nih.govnih.gov

Matrix Metalloproteinase-2 (MMP-2): MMPs are a family of zinc-dependent enzymes that degrade components of the extracellular matrix. MMP-2, in particular, is implicated in cancer invasion and metastasis. nih.govnih.gov While direct studies on 3-amino-4-morpholino-coumarin are limited, other coumarin derivatives have shown inhibitory effects on MMPs. mdpi.com The mechanism often involves the interaction of the coumarin molecule with the enzyme's active site. mdpi.com For instance, a difluorinated curcumin (B1669340) analog, which shares some structural similarities with coumarins, was found to be a potent inhibitor of MMP-2 expression and activity. nih.gov

Interactions with Biological Receptors (e.g., Benzodiazepine (B76468) Receptors)

The biological activities of coumarins can also be mediated through their interaction with specific cellular receptors. Fused pyrrolocoumarins, a class of coumarin derivatives, have been noted for their ability to interact with benzodiazepine receptors. mdpi.com These receptors are the primary target for benzodiazepine drugs, which are widely used for their anxiolytic, sedative, and anticonvulsant properties. The interaction of coumarin derivatives with these receptors suggests their potential as modulators of the central nervous system, although the precise nature and therapeutic implications of this binding require further investigation.

Mechanisms of Anti-tumor and Antiproliferative Activity (e.g., Apoptosis Induction)

Coumarin derivatives have emerged as a promising class of compounds with significant anti-tumor and antiproliferative activities. researchgate.netnih.gov Their mechanisms of action are diverse and target various hallmarks of cancer.

A primary mechanism is the induction of apoptosis , or programmed cell death, in cancer cells. nih.govnih.gov This can be achieved through multiple pathways. For example, certain coumarin derivatives can alter the expression of key apoptosis-related genes. This includes downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as caspases (e.g., caspase-3, caspase-9). nih.govnih.gov Caspase-3 is a critical executioner caspase that, once activated, leads to the degradation of cellular components and the formation of apoptotic bodies. nih.gov

Furthermore, some coumarin derivatives can induce cell cycle arrest, preventing cancer cells from proliferating. nih.gov They can also interfere with critical signaling pathways that drive tumor growth, such as the EGFR/PI3K/Akt/m-TOR pathway. nih.gov By inhibiting key kinases in these pathways, coumarins can suppress cancer cell growth and survival. nih.govhilarispublisher.com The antiproliferative activity of some 2-aminoquinazoline (B112073) derivatives, which share a similar structural feature, has been linked to their ability to interact with double-stranded DNA, a target for many conventional anticancer drugs. researchgate.net

Table 4: Antiproliferative Activity of Selected Coumarin Derivatives

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Benzylidene coumarin derivative 5 | PC-3 (Prostate Cancer) | 3.56 | nih.gov |

| Benzylidene coumarin derivative 4b | PC-3 (Prostate Cancer) | 8.99 | nih.gov |

| Benzylidene coumarin derivative 4a | PC-3 (Prostate Cancer) | 10.22 | nih.gov |

| Benzylidene coumarin derivative 4c | MDA-MB-231 (Breast Cancer) | 8.5 | nih.gov |

Antioxidant Activity Mechanisms (e.g., Radical Scavenging)

The antioxidant potential of coumarin derivatives is a significant area of research, with studies indicating that their efficacy is closely tied to their molecular structure, particularly the substitution patterns on the coumarin ring. nih.govsysrevpharm.org While phenolic coumarins are well-known antioxidants, non-phenolic aminocoumarins also exhibit notable radical scavenging properties. rsc.org

The primary mechanisms behind the antioxidant activity of many coumarin derivatives involve hydrogen atom transfer (HAT) or single electron transfer (SET). nih.govrsc.org In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The SET mechanism involves the transfer of an electron to the free radical. The stability of the resulting radical from the coumarin derivative is a key factor in its antioxidant capacity. For instance, the presence of hydroxyl groups, especially in multiple positions, can enhance antioxidant activity by stabilizing the resulting phenoxyl radical through resonance. nih.govnih.gov

For non-phenolic 7-dialkyl-aminocoumarins, an interesting antioxidant behavior has been observed. rsc.org Their activity against free radicals under aerobic conditions is attributed to the formation of highly reactive hydroxycinnamic acid-type compounds. rsc.org The reactivity of these compounds can be modulated by altering the functional groups at the C-3 and C-4 positions of the coumarin core, shifting their effectiveness against different types of free radicals, such as peroxyl and alkoxyl radicals. rsc.org

The radical scavenging activity of coumarin derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov This method measures the ability of the compound to donate an electron or hydrogen to the stable DPPH radical. The change in absorbance is used to determine the scavenging capacity.

Furthermore, the introduction of specific substituents can significantly influence the antioxidant potential. For example, the presence of a chlorine atom at position 6 of the coumarin structure has been shown to improve scavenging activity compared to a methyl group at the same position. nih.gov Additionally, introducing a phenolic hydroxyl group to an attached benzene (B151609) ring markedly enhances activity. nih.gov

Interactive Data Table: Antioxidant Activity of Selected Coumarin Derivatives

| Compound | Scavenging Activity (%) | Assay | Reference |

|---|---|---|---|

| 2-oxo-chromene-7-oxymethylene acetohydrazide derivative (4c) | 57.14 ± 2.77 | DPPH | rsc.org |

| Coumarin-rasagiline hybrids (various) | 10-20 | DPPH | nih.gov |

| Coumarin-benzothiazole hybrid | IC50 = 591.58 µg/mL | DPPH | nih.gov |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39) | 1.37 times higher than ascorbic acid | DPPH | nih.gov |

Antiviral Activity Modalities (e.g., Anti-HIV)

Coumarin derivatives have emerged as a promising class of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). mdpi.comnih.gov Their mechanism of action is often multifaceted, targeting various stages of the HIV replication cycle. mdpi.comnih.govresearchgate.net

One of the primary targets for many coumarin derivatives is the HIV reverse transcriptase (RT) , an essential enzyme for converting the viral RNA genome into DNA. mdpi.comnih.govresearchgate.net Some coumarins act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that inhibits its function. nih.gov For example, dicamphanoyl khellactone (B107364) (DCK), a coumarin derivative, has been shown to inhibit the DNA-dependent DNA polymerase activity of HIV-1 RT, with resistance mutations like E138K in the RT enzyme confirming its target. nih.gov

Another key target is HIV integrase , the enzyme responsible for inserting the viral DNA into the host cell's genome. mdpi.comnih.govresearchgate.net By inhibiting this enzyme, coumarin derivatives can prevent the establishment of a persistent infection.

Furthermore, some coumarin derivatives can interfere with viral entry and fusion . For instance, GUT-70, a tricyclic coumarin, has been reported to block HIV-1 entry into cells by stabilizing cell membrane fluidity and down-regulating the expression of the HIV-1 receptor CD4. nih.gov

Certain coumarins also exhibit antiviral activity by inhibiting cellular factors that are crucial for HIV-1 replication, such as the transcription factor NF-κB . nih.govresearchgate.netnih.gov By suppressing NF-κB, these compounds can reduce the transcription of HIV genes. Additionally, some 3-phenylcoumarins have been shown to specifically suppress the activity of the HIV promoter. nih.gov

The structural features of coumarin derivatives play a crucial role in their anti-HIV activity. For instance, the presence of O-terpenoid and C-monoterpenoid substituents often leads to acceptable anti-HIV characteristics, while diterpene-substituted coumarins can exhibit high activity, with some reaching nanomolar efficacy. mdpi.com

Interactive Data Table: Anti-HIV Activity of Selected Coumarin Derivatives

| Compound/Derivative Class | Mechanism of Action | Target Enzyme/Protein | Reference |

|---|---|---|---|

| Plant-derived coumarins | Inhibition of reverse transcriptase and integrase, inhibition of cellular factors (e.g., NF-κB), inhibition of viral particle transmission. | HIV Reverse Transcriptase, HIV Integrase, NF-κB | nih.govresearchgate.net |

| Dicamphanoyl khellactone (DCK) | Inhibition of the DNA-dependent DNA polymerase activity of HIV-1 RT. | HIV Reverse Transcriptase | nih.gov |

| 6-acetyl-coumarin derivatives (2a, 2g, 2h) | Inhibition of HIV-1 infection. | Not specified | ijpsonline.com |

| 3-phenyl coumarin derivative (vipirinin) | Arrests the cell cycle by binding to a hydrophobic region of HIV-1Vpr. | HIV-1 Vpr | nih.gov |

Neuroprotective Mechanisms (e.g., Relevance to Anti-Alzheimer's Disease Agents)

Coumarin derivatives are being actively investigated for their neuroprotective potential, particularly in the context of Alzheimer's disease (AD). wjarr.com Their mechanisms of action are often multi-faceted, targeting several key pathological pathways of the disease. wjarr.com

A primary mechanism is the inhibition of cholinesterases , namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). wjarr.comnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, which is deficient in the brains of AD patients. By inhibiting these enzymes, coumarin derivatives can increase acetylcholine levels, thereby improving cognitive function. The planar and aromatic nature of the coumarin scaffold is considered essential for this inhibitory activity. core.ac.uk

Another significant target for coumarin derivatives is the inhibition of monoamine oxidases (MAO) , particularly MAO-B. wjarr.com MAO-B is involved in the degradation of neurotransmitters like dopamine (B1211576) and also contributes to oxidative stress in the brain. Inhibition of MAO-B can therefore have both neuroprotective and symptomatic benefits. Some coumarin-based hybrids have been designed as dual inhibitors of both cholinesterases and MAO enzymes. mdpi.comscilit.com

Furthermore, coumarin derivatives have been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides , a hallmark of AD pathology. wjarr.com Some coumarin-chalcone derivatives, for instance, have demonstrated anti-aggregative effects on Aβ. nih.gov

The antioxidant properties of coumarin derivatives also contribute to their neuroprotective effects. core.ac.uk Oxidative stress is a major contributor to neuronal damage in AD, and the ability of these compounds to scavenge free radicals can help protect neurons from oxidative injury. core.ac.uk

Some novel coumarin derivatives have been shown to activate the CREB (cAMP-response-element binding protein) signaling pathway . nih.gov The CREB pathway is crucial for neuronal survival, synaptic plasticity, and memory formation. Activation of this pathway can lead to the upregulation of neuroprotective genes like brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein Bcl-2. nih.gov

Interactive Data Table: Neuroprotective Activity of Selected Coumarin Derivatives

| Compound/Derivative Class | Mechanism of Action | Target Enzyme/Protein | IC50 Value | Reference |

|---|---|---|---|---|

| 3-(4-aminophenyl)-coumarin derivative (4m) | Acetylcholinesterase (AChE) inhibition | AChE | 0.091 ± 0.011 µM | nih.gov |

| 3-(4-aminophenyl)-coumarin derivative (4k) | Butyrylcholinesterase (BuChE) inhibition | BuChE | 0.559 ± 0.017 µM | nih.gov |

| 2-oxo-chromene-7-oxymethylene acetohydrazide derivative (4c) | Acetylcholinesterase (AChE) inhibition | AChE | 0.802 μM | rsc.org |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | Dual hAChE and hMAO-A inhibition | hAChE, hMAO-A | 1.52–4.95 μM (hAChE), 6.97–7.65 μM (hMAO-A) | scilit.com |

Vii. Advanced Applications and Emerging Research Directions for 3 Amino 4 Morpholino Coumarin in Chemical Science

Utilization in Fluorescent Probes and Optical Materials

The inherent fluorescence of the coumarin (B35378) nucleus is significantly modulated by the electronic nature of its substituents. The presence of an electron-donating amino group at position 3 and a morpholino group at position 4 enhances the fluorescence properties of the 3-Amino-4-Morpholino-Coumarin scaffold. ontosight.ai This makes it a valuable platform for the design of fluorescent probes and optical materials. ontosight.airesearchgate.net

Coumarin-based fluorescent probes are widely used due to their excellent features, including high sensitivity and the ability to conduct real-time detection. nih.gov Their applications span environmental monitoring, such as detecting heavy metal ions in water, and biochemical analysis. nih.gov The fluorescence of these probes can operate through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). nih.gov The substitution pattern of 3-Amino-4-Morpholino-Coumarin is well-suited for engineering probes that function via the ICT mechanism, where the push-pull electronic nature of the substituents leads to significant changes in fluorescence upon interaction with an analyte. mdpi.com